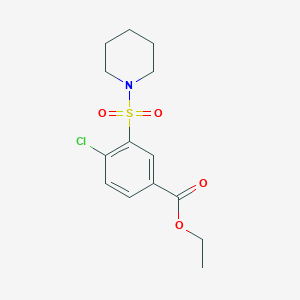
Ethyl 4-chloro-3-piperidin-1-ylsulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-3-piperidin-1-ylsulfonylbenzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-3-piperidin-1-ylsulfonylbenzoate typically involves the reaction of 4-chlorobenzoic acid with piperidine and sulfonyl chloride under controlled conditions. The esterification process is carried out using ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining a temperature range of 60-80°C and continuous stirring for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control temperature, pressure, and reaction time. The purification of the final product is achieved through crystallization or distillation techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-3-piperidin-1-ylsulfonylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiolates are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used.
Major Products:
Substitution Reactions: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of 4-chloro-3-piperidin-1-ylsulfonylbenzoic acid and ethanol.
Oxidation and Reduction: Formation of sulfoxides, sulfones, or sulfides.
Scientific Research Applications
Ethyl 4-chloro-3-piperidin-1-ylsulfonylbenzoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3-piperidin-1-ylsulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as piperidinones, spiropiperidines, and condensed piperidines share structural similarities with Ethyl 4-chloro-3-piperidin-1-ylsulfonylbenzoate.
Pyridine Derivatives: Pyridine and dihydropyridine derivatives also exhibit similar pharmacological properties and are used in various therapeutic applications.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both piperidine and sulfonyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 4-chloro-3-piperidin-1-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-2-20-14(17)11-6-7-12(15)13(10-11)21(18,19)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORXYPMYFZDVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














